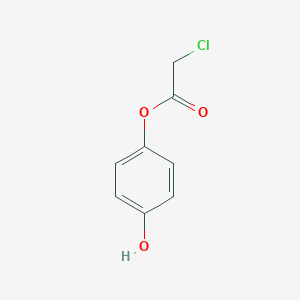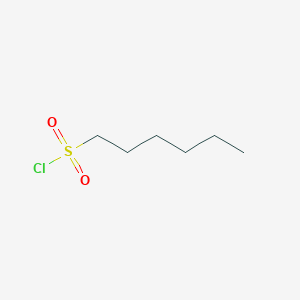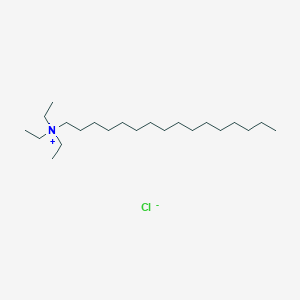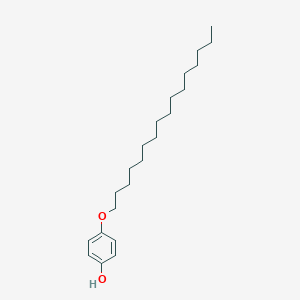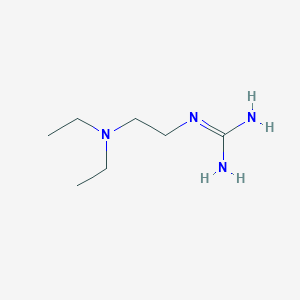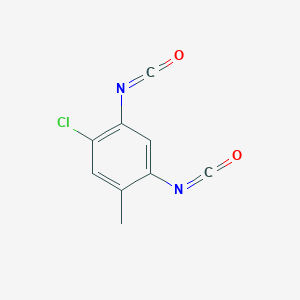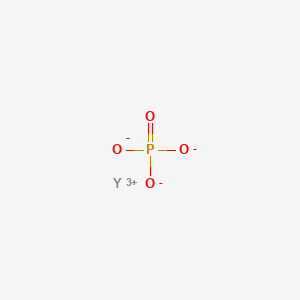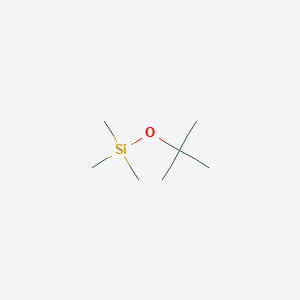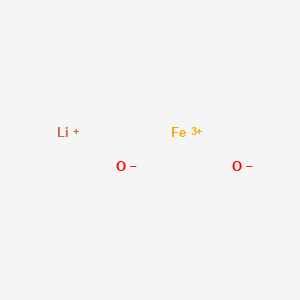
酸化鉄リチウム (FeLiO2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Iron lithium oxide has a wide range of applications in scientific research, particularly in the fields of energy storage, medicine, and materials science.
Energy Storage: Iron lithium oxide is extensively studied as an anode material for lithium-ion batteries due to its high theoretical capacity and excellent electrochemical performance . Researchers have explored various nanostructures of iron lithium oxide to enhance its conductivity and capacity.
Medicine: In the medical field, iron lithium oxide nanoparticles have shown potential in applications such as magnetic hyperthermia therapy for cancer treatment and multimodal imaging . Their superparamagnetic properties and ability to conjugate with therapeutic molecules make them suitable for targeted therapies.
Materials Science: Iron lithium oxide is also used in the development of advanced materials for catalysis and environmental remediation. Its unique properties make it an effective catalyst for various chemical reactions, including the reduction of nitrogen oxides and the oxidation of carbon monoxide .
作用機序
Biochemical Pathways
The biochemical pathways of FeLiO2 primarily involve the redox reactions of iron and oxygen . During the removal of the first two Li ions, the oxidation potential of O 2- is lowered to approximately 3.5 V versus Li + /Li 0, at which potential the cationic oxidation occurs concurrently . These anionic and cationic redox reactions show high reversibility .
準備方法
Synthetic Routes and Reaction Conditions: Iron lithium oxide can be synthesized through various methods, including solid-state reactions, sol-gel methods, and hydrothermal synthesis. One common approach involves the reaction of lithium carbonate (Li2CO3) with iron oxide (Fe2O3) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 700°C to 900°C, resulting in the formation of iron lithium oxide.
Industrial Production Methods: In industrial settings, the production of iron lithium oxide often involves large-scale solid-state reactions. The raw materials, lithium carbonate and iron oxide, are mixed in stoichiometric ratios and subjected to high-temperature calcination. This process ensures the formation of a homogeneous product with consistent properties .
化学反応の分析
Types of Reactions: Iron lithium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in redox reactions where iron is reduced, and lithium is oxidized .
Common Reagents and Conditions: Common reagents used in reactions with iron lithium oxide include lithium salts, iron salts, and various oxidizing or reducing agents. The reactions often occur under controlled temperatures and atmospheric conditions to ensure the desired product formation .
Major Products Formed: The major products formed from reactions involving iron lithium oxide depend on the specific reagents and conditions used. For example, in a reaction with lithium, iron lithium oxide can produce lithium oxide (Li2O) and elemental iron (Fe) .
類似化合物との比較
Iron lithium oxide can be compared with other similar compounds, such as lithium cobalt oxide (LiCoO2) and lithium iron phosphate (LiFePO4).
Lithium Cobalt Oxide (LiCoO2): Lithium cobalt oxide is a widely used cathode material in lithium-ion batteries. It has a high theoretical capacity and excellent rate capability but is more expensive and less environmentally friendly compared to iron lithium oxide .
Lithium Iron Phosphate (LiFePO4): Lithium iron phosphate is another popular cathode material known for its high thermal stability and long cycle life. While it shares some similarities with iron lithium oxide, such as the presence of lithium and iron, it differs in its crystal structure and electrochemical properties.
Uniqueness of Iron Lithium Oxide: Iron lithium oxide stands out due to its combination of high theoretical capacity, low cost, and non-toxicity. These properties make it a promising candidate for various applications, particularly in the development of sustainable and efficient energy storage systems.
特性
CAS番号 |
12022-46-7 |
|---|---|
分子式 |
FeLiO2 |
分子量 |
94.8 g/mol |
IUPAC名 |
lithium;oxido(oxo)iron |
InChI |
InChI=1S/Fe.Li.2O/q;+1;;-1 |
InChIキー |
JXGGISJJMPYXGJ-UHFFFAOYSA-N |
SMILES |
[Li+].[O-2].[O-2].[Fe+3] |
異性体SMILES |
[Li+].[O-][Fe]=O |
正規SMILES |
[Li+].[O-][Fe]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



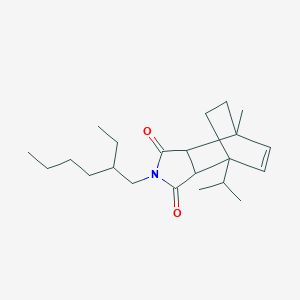
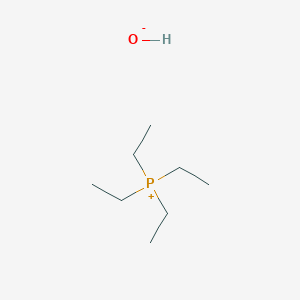
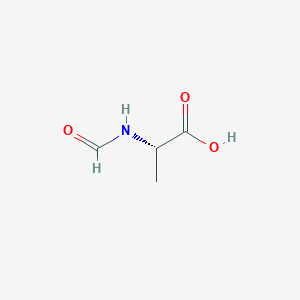

![7-Chloro-5-methylthiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)
